Boc-Phe(4-Cl)-OH Boc-Phe(4-Cl)-OH
Brand Name: Vulcanchem
CAS No.: 68090-88-0
VCID: VC21539787
InChI: InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O
Molecular Formula: C14H18ClNO4
Molecular Weight: 299.75 g/mol

Boc-Phe(4-Cl)-OH

CAS No.: 68090-88-0

Cat. No.: VC21539787

Molecular Formula: C14H18ClNO4

Molecular Weight: 299.75 g/mol

* For research use only. Not for human or veterinary use.

Boc-Phe(4-Cl)-OH - 68090-88-0

CAS No. 68090-88-0
Molecular Formula C14H18ClNO4
Molecular Weight 299.75 g/mol
IUPAC Name (2S)-3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Standard InChI Key BETBOAZCLSJOBQ-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O

Chemical Identity and Structure

Boc-Phe(4-Cl)-OH is a modified amino acid featuring a chlorine atom at the para position of phenylalanine's aromatic ring and a tert-butyloxycarbonyl (Boc) protecting group on the amino terminus. The compound plays a significant role in peptide synthesis as a building block that introduces both structural diversity and functional properties to peptide-based molecules.

Nomenclature and Identification

The compound is formally known as N-tert-butoxycarbonyl-4-chloro-L-phenylalanine, though it is commonly referred to by its abbreviated name Boc-Phe(4-Cl)-OH in scientific literature. The systematic naming reflects both its core structure (phenylalanine) and its key modifications (the chloro substituent and Boc protecting group). This compound has been assigned specific identifiers within chemical databases to facilitate consistent reference and retrieval of information.

The compound is registered under CAS number 68090-88-0, providing a unique identifier for database searches and regulatory documentation . Multiple synonyms exist for this compound, including Boc-L-4-Chlorophenylalanine, Boc-L-4-Chlorophe, and BOC-PHE(4-CL)-OH, all referring to the same chemical entity . These alternative names are commonly encountered in scientific literature and commercial catalogs, reflecting different naming conventions across various fields of chemistry.

Structural Features

Boc-Phe(4-Cl)-OH possesses a distinctive molecular structure that combines several key functional groups:

The compound has a molecular formula of C₁₄H₁₈ClNO₄ with a molecular weight of 299.75 g/mol . At its core is the phenylalanine amino acid, which features a phenyl ring attached to an alanine backbone. The phenyl ring is modified with a chlorine atom at the para (4) position, which alters both the electronic properties and hydrophobicity of the molecule. The amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is a common protecting strategy in peptide synthesis to prevent unwanted reactions at the amino terminus during coupling procedures. The carboxylic acid group remains unprotected, allowing for peptide bond formation at this position.

Physical and Chemical Properties

Boc-Phe(4-Cl)-OH exhibits distinctive physical and chemical properties that influence its behavior in various chemical reactions and applications. These properties are critical to understand for researchers working with this compound in peptide synthesis and pharmaceutical development.

Physical Properties

Boc-Phe(4-Cl)-OH typically appears as a white to almost white crystalline powder under standard conditions . This physical form facilitates its handling and incorporation into synthetic procedures. The compound demonstrates specific physical parameters that are important for its characterization and quality control.

The melting point of Boc-Phe(4-Cl)-OH is approximately 108-110°C, which serves as an important parameter for compound identification and purity assessment . Its boiling point is estimated at 452.5±40.0°C at 760 mmHg, though this is a predicted value rather than an experimentally determined one due to the compound's tendency to decompose before reaching this temperature . The compound has an estimated density of 1.2±0.1 g/cm³, which is typical for amino acid derivatives of this class . The refractive index is reported as 1.539, providing another physical constant for identification .

The optical activity, an important property for chiral compounds like Boc-Phe(4-Cl)-OH, is measured at [α]₂₀/D +26±3°, when prepared as a 1% solution in ethyl acetate . This specific rotation confirms the L-configuration of the amino acid portion and is used as a quality control parameter for synthetic preparations.

Chemical Properties

The chemical behavior of Boc-Phe(4-Cl)-OH is determined by its functional groups and their reactivity patterns. These properties influence how the compound engages in peptide synthesis and other chemical transformations.

The compound has an estimated pKa value of 3.83±0.10, reflecting the acidity of its carboxylic acid group . This property is important for understanding its behavior in buffer systems and reaction conditions. Boc-Phe(4-Cl)-OH has a calculated logP value of 3.56, indicating its relatively lipophilic nature, which is enhanced by the presence of the chlorine atom on the phenyl ring . The polar surface area (PSA) is calculated at 75.63, which provides information about the compound's ability to penetrate cell membranes—a property relevant to drug development applications .

Comprehensive Analytical Data

The analytical characterization of Boc-Phe(4-Cl)-OH provides essential information for researchers working with this compound. Comprehensive data allows for accurate identification, quality assessment, and proper handling in research and development settings.

PropertyValueReference
Molecular FormulaC₁₄H₁₈ClNO₄
Molecular Weight299.75 g/mol
Physical FormWhite to almost white powder/crystal
Melting Point108-110°C
Boiling Point452.5±40.0°C at 760 mmHg (predicted)
Density1.2±0.1 g/cm³
Refractive Index1.539
Optical Rotation[α]₂₀/D +26±3°, c = 1% in ethyl acetate
LogP3.56
pKa3.83±0.10 (predicted)
Flash Point227.5±27.3°C
Vapor Pressure0.0±1.2 mmHg at 25°C
Polar Surface Area (PSA)75.63
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone
Storage ConditionsSealed in dry container at room temperature

This comprehensive dataset provides researchers with the necessary information to work effectively with Boc-Phe(4-Cl)-OH in various applications, from peptide synthesis to pharmaceutical development.

Synthetic Approaches and Preparation

The synthesis of Boc-Phe(4-Cl)-OH involves specific chemical procedures that ensure the correct stereochemistry and functional group arrangement. Understanding these synthetic pathways is crucial for researchers who need to prepare or modify this compound for various applications.

Solid-Phase Synthesis Applications

Boc-Phe(4-Cl)-OH is frequently employed in solid-phase peptide synthesis (SPPS) methodologies, where it serves as a building block for incorporating the 4-chlorophenylalanine residue into peptide sequences.

In typical solid-phase synthesis protocols, Boc-Phe(4-Cl)-OH can be incorporated using standard coupling reagents such as HBTU/HOBt, HATU, or DIC/HOBt in the presence of a tertiary amine base . The search results indicate that in the synthesis of biaryl bicyclic peptides, similar phenylalanine derivatives were assembled on solid support using the Fmoc/tert-butyl strategy, suggesting that Boc-Phe(4-Cl)-OH could be utilized in comparable synthetic schemes . The para-chloro substituent provides opportunities for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, as demonstrated with related halogenated phenylalanine derivatives in the synthesis of biaryl bicyclic peptides .

Applications in Research and Development

Boc-Phe(4-Cl)-OH serves as a versatile building block in various research and development contexts, particularly in peptide synthesis, drug development, and biomedical research. Its unique structural features enable specific applications that contribute to advances in pharmaceutical sciences and chemical biology.

Peptide Synthesis Applications

The primary application of Boc-Phe(4-Cl)-OH is in peptide synthesis, where it serves as a valuable building block for introducing modified phenylalanine residues into peptide sequences.

Boc-Phe(4-Cl)-OH is particularly useful in the synthesis of structurally diverse peptides, as the chlorine substituent alters the electronic properties and hydrophobicity of the resulting peptides . This modification can influence peptide-receptor interactions, enhance metabolic stability, or alter membrane permeability of the final peptide products. The para-chloro substituent also provides a handle for further chemical modifications through various cross-coupling reactions, enabling the synthesis of more complex structures from this building block . In solid-phase peptide synthesis, Boc-Phe(4-Cl)-OH can be incorporated using standard coupling protocols, allowing for the efficient production of peptides containing this modified amino acid residue.

Pharmaceutical and Biomedical Research

Beyond its role in peptide synthesis, Boc-Phe(4-Cl)-OH contributes to pharmaceutical research through various applications that leverage its structural and chemical properties.

Similar to other phenylalanine derivatives, Boc-Phe(4-Cl)-OH likely plays a role in drug development processes, particularly in the creation of peptidomimetics and small-molecule pharmaceuticals . The chlorine substituent can enhance binding to target proteins through halogen bonding interactions or altered electronic distribution. Drawing parallels from the applications of similar compounds like Boc-Phe(4-CN)-OH, the chlorinated derivative might also be useful in developing molecular probes for studying protein-ligand interactions .

Additionally, compounds like Boc-Phe(4-Cl)-OH can participate in bioconjugation processes, where they help attach drugs or imaging agents to biomolecules, improving targeting and effectiveness of therapies . Given the properties of related halogenated phenylalanine derivatives, Boc-Phe(4-Cl)-OH may also find applications in studying neurotransmitter systems due to its structural resemblance to certain amino acids involved in neurological functions .

Comparative Analysis with Related Derivatives

Understanding how Boc-Phe(4-Cl)-OH compares to similar compounds provides valuable context for researchers selecting the appropriate building block for specific applications. This comparative analysis highlights the unique properties and applications of various phenylalanine derivatives.

Structural Analogues

Several structural analogues of Boc-Phe(4-Cl)-OH exist, each with distinct properties that make them suitable for different applications in peptide chemistry and pharmaceutical research.

Boc-D-4-Chlorophe (CAS: 57292-44-1) is the D-isomer counterpart to Boc-Phe(4-Cl)-OH, differing only in stereochemistry at the alpha carbon . This stereoisomeric difference results in opposite optical rotation values while maintaining similar chemical properties. The D-isomer is particularly valuable for creating peptides with enhanced resistance to enzymatic degradation, as most naturally occurring peptidases preferentially cleave peptides composed of L-amino acids.

Boc-Phe(4-CN)-OH (CAS: 131724-45-3) replaces the chlorine with a cyano group, resulting in different electronic properties . The cyano substituent introduces a stronger electron-withdrawing effect compared to chlorine and can serve as an infrared (IR) probe in structural biology studies. This compound has been utilized to study protein-halothane interactions and monitor amyloid formation in islet amyloid polypeptide . Additionally, it can function as a fluorescence donor in FRET pairs with tryptophan and related compounds .

Boc-4-chloro-2-fluoro-L-phenylalanine introduces an additional fluorine substituent at the ortho position, creating a more electronically complex aromatic system . This dihalogenated derivative offers unique properties for pharmaceutical applications and can potentially enhance binding interactions through multiple halogen bonding opportunities.

Comparative Properties Table

Table 2 provides a comparative overview of Boc-Phe(4-Cl)-OH and its structural analogues, highlighting similarities and differences that may influence their selection for specific applications:

PropertyBoc-Phe(4-Cl)-OHBoc-D-4-ChloropheBoc-Phe(4-CN)-OHBoc-4-chloro-2-fluoro-L-Phe
CAS Number68090-88-057292-44-1131724-45-3Not specified in sources
Molecular FormulaC₁₄H₁₈ClNO₄C₁₄H₁₈ClNO₄C₁₄H₁₆N₂O₄C₁₄H₁₇ClFNO₄
Molecular Weight299.75 g/mol299.75 g/mol290.3 g/molNot specified in sources
StereochemistryL-configurationD-configurationL-configurationL-configuration
Melting Point108-110°C108°CNot specifiedNot specified
Key ApplicationsPeptide synthesis, drug developmentD-peptides, enzymatically stable peptidesIR probe, fluorescence donor, amyloid studiesPeptide synthesis, bioconjugation
Special PropertiesHalogen bonding capability, hydrophobicityEnzymatic stability in peptidesIR probe, fluorescence propertiesMultiple halogen bonding sites

This comparative analysis demonstrates the diverse range of phenylalanine derivatives available for various research applications, with each offering specific advantages depending on the desired properties of the final peptide or pharmaceutical compound.

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